N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that combines a furan ring, a nitrophenyl group, and an amine group with oxalic acid
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine typically involves multiple steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.
Attachment of the nitrophenyl group: This step involves the reaction of the furan-2-ylmethyl group with 4-nitrophenol under basic conditions to form the ether linkage.
Introduction of the amine group: This can be done through a nucleophilic substitution reaction where the nitrophenyl ether is reacted with a suitable amine precursor.
Formation of the oxalic acid salt: The final step involves the reaction of the amine compound with oxalic acid to form the desired salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted amine products.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine;oxalic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-3-(4-aminophenoxy)propan-1-amine: Similar structure but with an amino group instead of a nitro group.
N-(furan-2-ylmethyl)-3-(4-methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine;oxalic acid is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.C2H2O4/c17-16(18)12-4-6-13(7-5-12)19-10-2-8-15-11-14-3-1-9-20-14;3-1(4)2(5)6/h1,3-7,9,15H,2,8,10-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVLJGBWTJONNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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